molecular formula C20H21F3N2O B1327359 2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone CAS No. 898783-37-4

2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

Cat. No.: B1327359
CAS No.: 898783-37-4
M. Wt: 362.4 g/mol
InChI Key: LMRIBRRHMMMLGD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone is a chemical compound with a complex structure that includes a benzophenone core substituted with a trifluoromethyl group and a methylpiperazinomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperazinomethyl)benzoic acid, which is then reacted with 3-trifluoromethylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like n-butanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperazinomethyl moiety may facilitate its transport across cell membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone is unique due to the presence of both the trifluoromethyl and piperazinomethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazinomethyl moiety can improve its solubility and bioavailability.

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-16-5-2-3-8-18(16)19(26)15-6-4-7-17(13-15)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRIBRRHMMMLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643888
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-37-4
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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